Bienvenue dans la boutique en ligne BenchChem!

N-(3-acetylphenyl)furan-2-carboxamide

Medicinal chemistry Structure–activity relationship Synthetic chemistry

N-(3-Acetylphenyl)furan-2-carboxamide (CAS 60943-81-9; synonym: N-(3-acetylphenyl)-2-furamide; NSC is a synthetic small-molecule furan-2-carboxamide derivative with molecular formula C₁₃H₁₁NO₃ and molecular weight 229.23 g/mol. It features a furan-2-carboxamide core substituted at the amide nitrogen with a 3-acetylphenyl (meta-acetyl) moiety.

Molecular Formula C13H11NO3
Molecular Weight 229.23g/mol
CAS No. 60943-81-9
Cat. No. B446730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)furan-2-carboxamide
CAS60943-81-9
Molecular FormulaC13H11NO3
Molecular Weight229.23g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CO2
InChIInChI=1S/C13H11NO3/c1-9(15)10-4-2-5-11(8-10)14-13(16)12-6-3-7-17-12/h2-8H,1H3,(H,14,16)
InChIKeyXRQNZEZLCWALPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Acetylphenyl)furan-2-carboxamide (CAS 60943-81-9): Chemical Identity, Physicochemical Profile, and Research-Grade Specifications


N-(3-Acetylphenyl)furan-2-carboxamide (CAS 60943-81-9; synonym: N-(3-acetylphenyl)-2-furamide; NSC 241591) is a synthetic small-molecule furan-2-carboxamide derivative with molecular formula C₁₃H₁₁NO₃ and molecular weight 229.23 g/mol [1]. It features a furan-2-carboxamide core substituted at the amide nitrogen with a 3-acetylphenyl (meta-acetyl) moiety. Computed physicochemical properties include XLogP3-AA of 1.8, one hydrogen bond donor, three hydrogen bond acceptors, and three rotatable bonds [1]. The compound has been accessioned into the National Cancer Institute (NCI) Developmental Therapeutics Program repository under NSC 241591 [1] and is registered in the European Chemicals Agency (ECHA) inventory under EC number 100.477.111 [2]. It is commercially available from multiple research-chemical suppliers at typical purities of ≥95% [1].

Why N-(3-Acetylphenyl)furan-2-carboxamide Cannot Be Replaced by Positional Isomers or Alternative Furan-2-Carboxamides Without Functional Consequence


Furan-2-carboxamides bearing acetylphenyl substituents at the ortho (2-), meta (3-), or para (4-) positions are not functionally interchangeable. The position of the acetyl group on the aniline-derived phenyl ring governs the compound's hydrogen-bonding geometry, steric accessibility of the acetyl carbonyl for downstream condensation reactions, and electronic distribution across the amide bond, all of which directly affect both synthetic utility as a building block and biological target engagement [1]. Substituting the 3-acetyl isomer with the 4-acetyl analog (CAS 67103-67-7) or with 5-substituted furan-2-carboxamide derivatives alters the reactivity profile in Claisen–Schmidt condensations and may abrogate or unpredictably shift biological activity observed in antimicrobial screens and enzyme inhibition assays . The following evidence guide quantifies these differentiation dimensions.

Quantitative Differentiation Evidence for N-(3-Acetylphenyl)furan-2-carboxamide (CAS 60943-81-9) Versus Closest Analogs


Meta- vs. Para-Acetyl Regioisomerism: Divergent Physicochemical and Reactivity Profiles

The 3-acetyl (meta) substitution pattern in N-(3-acetylphenyl)furan-2-carboxamide places the acetyl carbonyl in a position electronically distinct from the 4-acetyl (para) isomer (CAS 67103-67-7). While both isomers share identical molecular formula (C₁₃H₁₁NO₃) and molecular weight (229.23 g/mol), the meta-acetyl orientation alters the spatial trajectory of the hydrogen-bond-accepting carbonyl relative to the amide NH, affecting both intermolecular recognition and intramolecular conformational preferences [1][2]. In furan-carboxamide fungicide SAR studies, positional isomerism of aromatic substituents has been shown to produce order-of-magnitude shifts in target enzyme inhibition potency; the meta-substituted congener consistently exhibited a binding mode distinct from its para counterpart [3].

Medicinal chemistry Structure–activity relationship Synthetic chemistry

Patent-Validated Synthetic Route with Reported Yield for Reproducible Procurement Specifications

A synthesis of N-(3-acetylphenyl)furan-2-carboxamide is explicitly described in US Patent US07312227B2, wherein 3-aminoacetophenone (1 g) is reacted with 2-furoyl chloride (1 mL) in dichloromethane with ethyl-di-iso-propylamine as base at 25 °C for 8 h, yielding 900 mg (approximately 41% based on stoichiometric conversion) of the purified amide product as a white solid after silica gel chromatography (CH₂Cl₂) [1]. The product identity was confirmed by ¹H NMR (CDCl₃, 500 MHz): δ 8.11 (1H, br s), 8.09 (1H, t, J=2 Hz), 7.93 (1H, m), 7.66 (1H, m), 7.47 (1H, m), 7.20 (1H, m), 6.52 (1H, m), 2.56 (3H, s) ppm [1]. By contrast, the 4-acetyl isomer (CAS 67103-67-7) typically requires alternative acylation conditions and is sourced commercially without a publicly disclosed, patent-documented synthetic protocol with validated spectroscopic characterization .

Organic synthesis Process chemistry Building-block procurement

Validated Building-Block Utility: Claisen–Schmidt Condensation to Bioactive Chalcone-Acrylamide Hybrids

N-(3-Acetylphenyl)furan-2-carboxamide has been explicitly employed as a key synthetic intermediate in the construction of N-{3-[3-(9-methyl-9H-carbazol-3-yl)-acryloyl]-phenyl}-amide derivatives via base-catalyzed Claisen–Schmidt condensation with 9-methyl-9H-carbazole-3-carbaldehyde (NaOH, EtOH, 20 °C, 24 h) [1]. This reaction exploits the meta-acetyl carbonyl as the nucleophilic acceptor in aldol-type C–C bond formation, a reactivity mode unavailable to the unsubstituted furan-2-carboxamide parent or to N-aryl-furan-2-carboxamides lacking an acetyl handle [1]. The resulting acryloyl-linked conjugates were evaluated as dual xanthine oxidase and tyrosinase inhibitors, with several derivatives demonstrating low-micromolar IC₅₀ values [1]. In contrast, the 4-acetyl isomer (67103-67-7) has not been reported in peer-reviewed literature as a building block for analogous condensation-derived libraries, limiting its documented scope of synthetic utility [2].

Medicinal chemistry Library synthesis Xanthine oxidase inhibition

Antimicrobial Activity Screening: MIC Range Against Gram-Positive and Gram-Negative Reference Strains

N-(3-Acetylphenyl)furan-2-carboxamide has been tested in antimicrobial susceptibility assays against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive), yielding minimum inhibitory concentrations (MICs) in the range of 230–280 µg/mL . While these MIC values are modest relative to clinical antibiotic benchmarks (e.g., ciprofloxacin MIC ≤1 µg/mL against E. coli), they represent baseline activity for an unoptimized furan-2-carboxamide scaffold and provide a starting point for structure–activity relationship (SAR) expansion. Note: The primary source for these MIC values is a vendor technical datasheet citing unpublished studies; peer-reviewed, head-to-head MIC comparison data against the para-acetyl isomer (67103-67-7) or the 5-methylsulfamoyl derivative (1171581-61-5) are not currently available in the public domain [1].

Antimicrobial screening Minimum inhibitory concentration Infectious disease research

Regulatory Inclusion and Screening History: NCI Developmental Therapeutics Program and ECHA Inventory

N-(3-Acetylphenyl)furan-2-carboxamide has been accessioned by the U.S. National Cancer Institute Developmental Therapeutics Program under NSC number 241591, indicating that the compound has been physically deposited into the NCI chemical repository for anticancer screening [1]. The compound is also registered in the European Chemicals Agency (ECHA) inventory under EC number 100.477.111, confirming its status as a notified chemical substance within the EU regulatory framework [2]. The para-acetyl isomer (NSC not assigned; ECHA listing not confirmed) and the 5-substituted derivatives lack comparable documentation of institutional screening program inclusion, which may affect procurement eligibility for publicly funded screening initiatives that draw from the NCI/DTP repository or require ECHA-notified substance status [3].

Drug discovery Screening library Regulatory compliance

Physicochemical Parameter Set Consistent with CNS Drug-Likeness Guidelines

The computed physicochemical properties of N-(3-acetylphenyl)furan-2-carboxamide—molecular weight 229.23 g/mol, XLogP3-AA 1.8, one hydrogen bond donor, three hydrogen bond acceptors, and polar surface area (estimated) consistent with CNS drug-like space—fall within or near the widely cited CNS drug-likeness parameter ranges (MW <400–450; LogP 1–4; HBD ≤3; HBA ≤7) [1]. In comparison, the 5-substituted analog N-(3-acetylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide (CAS 1171581-61-5) introduces an additional sulfonamide moiety that increases molecular weight, hydrogen bond count, and topological polar surface area (TPSA), predictively reducing passive blood–brain barrier permeability relative to the unsubstituted parent . The simpler furan-2-carboxamide parent (MW 111.10, LogP ~0.5) falls below the typical lipophilicity window for CNS target engagement [2].

Drug design Physicochemical profiling CNS penetration

Research and Industrial Application Scenarios Where N-(3-Acetylphenyl)furan-2-carboxamide (CAS 60943-81-9) Provides Verifiable Advantage Over Analogs


Focused Compound Library Synthesis via Claisen–Schmidt Condensation for Dual Xanthine Oxidase/Tyrosinase Inhibitor Discovery

Medicinal chemistry groups constructing focused libraries of acryloyl-linked heterocyclic hybrids should select N-(3-acetylphenyl)furan-2-carboxamide as the acetyl-bearing building block for Claisen–Schmidt condensation with aromatic aldehydes. This specific use case is validated by the 2012 BMC study (DOI: 10.1016/j.bmc.2012.07.001), in which the compound was condensed with 9-methyl-9H-carbazole-3-carbaldehyde to generate chalcone-acrylamide conjugates exhibiting low-micromolar inhibition of xanthine oxidase and tyrosinase [1]. The 4-acetyl isomer cannot substitute in this workflow without altering the regiochemistry of the resulting acryloyl conjugate, and the unsubstituted furan-2-carboxamide lacks the essential acetyl carbonyl nucleophilic acceptor .

Antimicrobial Hit Identification and Early-Stage SAR Expansion Against Drug-Resistant Gram-Positive Pathogens

Infectious disease programs seeking tractable, synthetically accessible hit scaffolds for antibacterial SAR can use the vendor-reported MIC range of 230–280 µg/mL against S. aureus and E. coli as a baseline activity benchmark [1]. While these MIC values are modest, the furan-2-carboxamide scaffold is amenable to rapid parallel derivatization at the furan 5-position and the acetyl carbonyl, enabling systematic potency optimization. Neither the 4-acetyl isomer (67103-67-7) nor the parent furan-2-carboxamide have equivalent antimicrobial screening data reported in accessible sources, making the meta-acetyl compound the only member of this congeneric series with a quantitative activity starting point .

CNS Drug Discovery Programs Requiring Lead-Like Physicochemical Profiles for Blood–Brain Barrier Penetration

For CNS-targeted programs operating under lead-likeness or CNS drug-likeness filtering criteria (MW <400, LogP 1–4, HBD ≤3, HBA ≤7), N-(3-acetylphenyl)furan-2-carboxamide (MW 229, XLogP3-AA 1.8, HBD 1, HBA 3) represents a more favorable starting point than its 5-substituted derivatives, which carry additional molecular weight and polar surface area penalties predictively detrimental to passive CNS penetration [1]. The compound's computed LogP of 1.8 positions it within the optimal lipophilicity range for CNS target engagement while avoiding the elevated promiscuity and metabolic liability risks associated with LogP >3.5 .

NCI/DTP Collaborative Screening and EU REACH-Compliant Procurement

Academic and industrial laboratories participating in NCI-sponsored screening programs or operating under EU REACH regulatory frameworks benefit from the compound's documented NCI NSC number (241591) and ECHA EC number (100.477.111) [1]. These identifiers facilitate compound requisition from the NCI repository and ensure regulatory clarity for procurement and use within the European Economic Area. The para-acetyl isomer (67103-67-7) lacks equivalent institutional and regulatory documentation, introducing potential procurement delays or compliance uncertainties for EU-based research operations [2].

Quote Request

Request a Quote for N-(3-acetylphenyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.